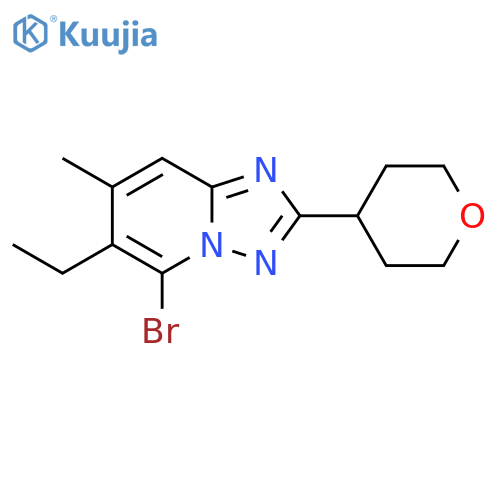

Cas no 2137574-74-2 (5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo1,5-apyridine)

5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo1,5-apyridine 化学的及び物理的性質

名前と識別子

-

- 5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo1,5-apyridine

- EN300-1104615

- 5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine

- 2137574-74-2

-

- インチ: 1S/C14H18BrN3O/c1-3-11-9(2)8-12-16-14(17-18(12)13(11)15)10-4-6-19-7-5-10/h8,10H,3-7H2,1-2H3

- InChIKey: LQDGGXXQRAHYOQ-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(CC)C(C)=CC2=NC(C3CCOCC3)=NN21

計算された属性

- せいみつぶんしりょう: 323.06332g/mol

- どういたいしつりょう: 323.06332g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 311

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 39.4Ų

5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo1,5-apyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1104615-0.25g |

5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2137574-74-2 | 95% | 0.25g |

$670.0 | 2023-10-27 | |

| Enamine | EN300-1104615-1.0g |

5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2137574-74-2 | 1g |

$728.0 | 2023-06-10 | ||

| Enamine | EN300-1104615-10g |

5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2137574-74-2 | 95% | 10g |

$3131.0 | 2023-10-27 | |

| Enamine | EN300-1104615-0.5g |

5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2137574-74-2 | 95% | 0.5g |

$699.0 | 2023-10-27 | |

| Enamine | EN300-1104615-2.5g |

5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2137574-74-2 | 95% | 2.5g |

$1428.0 | 2023-10-27 | |

| Enamine | EN300-1104615-5g |

5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2137574-74-2 | 95% | 5g |

$2110.0 | 2023-10-27 | |

| Enamine | EN300-1104615-0.1g |

5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2137574-74-2 | 95% | 0.1g |

$640.0 | 2023-10-27 | |

| Enamine | EN300-1104615-10.0g |

5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2137574-74-2 | 10g |

$3131.0 | 2023-06-10 | ||

| Enamine | EN300-1104615-5.0g |

5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2137574-74-2 | 5g |

$2110.0 | 2023-06-10 | ||

| Enamine | EN300-1104615-0.05g |

5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2137574-74-2 | 95% | 0.05g |

$612.0 | 2023-10-27 |

5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo1,5-apyridine 関連文献

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

6. Book reviews

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602

5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo1,5-apyridineに関する追加情報

Introduction to 5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo[1,5-a]pyridine (CAS No. 2137574-74-2)

5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo[1,5-a]pyridine (CAS No. 2137574-74-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the bromo, ethyl, and methyl substituents, as well as the oxan ring, contribute to its distinct chemical and biological properties.

The synthesis of 5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo[1,5-a]pyridine involves a series of well-defined chemical reactions that ensure high purity and yield. Recent advancements in synthetic methodologies have made it possible to produce this compound with greater efficiency and reproducibility. The synthetic route typically involves the condensation of appropriate starting materials followed by selective functional group modifications to achieve the desired structure.

In terms of its biological activity, 5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo[1,5-a]pyridine has shown promising results in various in vitro and in vivo studies. Research has demonstrated its potential as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against certain kinases and G protein-coupled receptors (GPCRs), which are key targets in the development of drugs for cancer and neurological disorders.

The pharmacological profile of 5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo[1,5-a]pyridine has been extensively studied using advanced techniques such as X-ray crystallography and molecular docking simulations. These studies have provided valuable insights into the binding interactions between the compound and its target proteins. The high affinity and selectivity of this compound for its targets suggest that it could be a valuable lead compound for further drug development.

Clinical trials are currently underway to evaluate the safety and efficacy of 5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo[1,5-a]pyridine in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated with a favorable safety profile. Ongoing phase II trials are focusing on assessing its therapeutic potential in specific disease indications such as cancer and neurodegenerative disorders.

The potential applications of 5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo[1,5-a]pyridine extend beyond its direct therapeutic use. It can also serve as a valuable tool for studying the mechanisms of action of related compounds and for identifying new targets in drug discovery. Additionally, its unique structural features make it an attractive candidate for chemical modifications that could enhance its pharmacological properties or improve its drug-like characteristics.

In conclusion, 5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo[1,5-a]pyridine (CAS No. 2137574-74-2) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and biological activities make it a valuable candidate for further investigation and development as a therapeutic agent. Continued research into this compound is expected to yield important insights into its mechanisms of action and potential clinical applications.

2137574-74-2 (5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo1,5-apyridine) 関連製品

- 895790-86-0(N'-(2,4-difluorophenyl)-N-{2-2-(2-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide)

- 1379309-74-6(1-(4-Chloro-3-isopropoxyphenyl)ethanone)

- 1936732-18-1(5-(bromomethyl)-1-methyl-1H-indole)

- 2137568-54-6(7-Methyl-1-oxaspiro[4.5]decan-4-ol)

- 41318-73-4(BENZENE, 1-BROMO-3,5-DIPHENOXY-)

- 1421445-00-2(N-[2-(4-fluorophenoxy)ethyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide)

- 1515070-45-7(3-(3,3-dimethylbutoxy)pyridin-4-ylmethanamine)

- 2219353-65-6((3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid)

- 81505-35-3(1‐ETHYLIMIDAZOLIUM CHLORIDE)

- 2027934-61-6(Heptane, 3-(bromomethyl)-5-methoxy-2-methyl-)